molecular formula C26H38N2O2 B12919675 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one

Numéro de catalogue: B12919675
Poids moléculaire: 410.6 g/mol
Clé InChI: KQOAVQQLKUEDNB-KTKRTIGZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and an 18-carbon enone chain at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to fatty acid amide hydrolase (FAAH) inhibitors, such as the α-ketoheterocycle inhibitor (9Z)-1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one, which modulates neuropathic pain by targeting FLAT (anandamide transport protein) .

Propriétés

Formule moléculaire

C26H38N2O2

Poids moléculaire

410.6 g/mol

Nom IUPAC

(Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one

InChI

InChI=1S/C26H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(29)26-28-27-25(30-26)23-20-17-16-18-21-23/h9-10,16-18,20-21H,2-8,11-15,19,22H2,1H3/b10-9-

Clé InChI

KQOAVQQLKUEDNB-KTKRTIGZSA-N

SMILES isomérique

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NN=C(O1)C2=CC=CC=C2

SMILES canonique

CCCCCCCCC=CCCCCCCCC(=O)C1=NN=C(O1)C2=CC=CC=C2

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the oxadiazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology and Medicine

In biological and medical research, oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, compounds like (Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one may be used in the production of polymers, dyes, and other materials that require specific chemical functionalities.

Mécanisme D'action

The mechanism of action of (Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridinyl-Substituted Analog

The compound (9Z)-1-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one (pyridinyl analog) shares the same oxadiazole-enone backbone but replaces the phenyl group with a pyridinyl substituent. Key differences include:

  • Electronic Effects : The pyridinyl group introduces a nitrogen atom, enhancing polarity and hydrogen-bonding capacity compared to the phenyl group .
  • Biological Activity: Molecular docking studies reveal that the pyridinyl analog acts as a FAAH-1 inhibitor, inducing moderate vibrations in the FLAT complex.
  • Binding Dynamics : Gromacs simulations show that the pyridinyl analog causes less extreme protein compactness changes than Guineensine (a natural product), suggesting intermediate efficacy in FLAT modulation .

Benzamide Derivatives

N-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide derivatives (e.g., compounds 3a-3e) retain the phenyl-oxadiazole moiety but replace the enone chain with a benzamide group. Key distinctions include:

  • Synthetic Efficiency : These derivatives are synthesized via microwave-assisted methods, achieving >85% yield without column purification, whereas the target compound requires conventional multistep synthesis .
  • Biological Applications : Benzamide derivatives are screened for antimicrobial and nematicidal activities, diverging from the neuropathic pain focus of 1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one .

Indole-Oxadiazole Hybrids

Compounds like 2-[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]-1H-indoles incorporate an indole ring instead of the enone chain. These hybrids exhibit:

  • Anticancer Potential: Their activity stems from microtubule inhibition, a mechanism distinct from FAAH/FLAT targeting .
  • Structure-Activity Relationship (SAR) : 3-Substituted indole derivatives show higher potency than 1-substituted variants, emphasizing the role of electronic effects on the oxadiazole ring .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituent Primary Biological Target Notable Activity
1-(5-Phenyl-oxadiazol-2-yl)octadec-enone 1,3,4-Oxadiazole + enone Phenyl FLAT/FAAH Neuropathic pain modulation (predicted)
Pyridinyl analog 1,3,4-Oxadiazole + enone Pyridinyl FAAH-1 Moderate FLAT vibration
N-[1-(5-Ph-oxadiazol-2-yl)ethyl]benzamide 1,3,4-Oxadiazole + benzamide Benzamide Microbial enzymes Antimicrobial
Indole-oxadiazole hybrids 1,3,4-Oxadiazole + indole Indole Microtubules Anticancer

Research Implications

The phenyl-substituted compound’s structural simplicity may offer advantages in synthetic scalability compared to pyridinyl analogs, though its lower polarity could limit target affinity. Benzamide and indole hybrids highlight the oxadiazole ring’s versatility in diverse therapeutic contexts, from antimicrobials to anticancer agents. Further studies should explore:

  • Optimization : Introducing polar groups (e.g., -OH, -NH2) to enhance FLAT/FAAH binding.
  • Comparative MD Studies : Direct simulations comparing phenyl- and pyridinyl-substituted compounds in FLAT complexes.

Activité Biologique

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C27H39NO2
  • Molecular Weight : 409.604 g/mol
  • CAS Number : 681135-40-0
  • LogP : 8.56180 (indicating high lipophilicity) .

Synthesis

The synthesis of 1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one typically involves the reaction of appropriate precursors through cyclization methods. The oxadiazole ring is synthesized from phenyl hydrazine derivatives and carboxylic acids, followed by subsequent reactions to introduce the octadecene moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds derived from similar structures have shown significant cytotoxicity against various cancer cell lines:

  • MCF-7 Cell Line : Compounds related to 1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one demonstrated IC50 values ranging from 8.52 µM to 21.57 µM, indicating potent activity compared to standard drugs like doxorubicin (IC50 = 25.71 µM) .

Antibacterial Activity

The antibacterial properties have been evaluated against common pathogens:

  • Staphylococcus aureus and Escherichia coli were tested with results showing moderate inhibition zones (ZOI) of up to 18 mm for certain derivatives, comparable to the standard ciprofloxacin .

Antifungal Activity

The antifungal efficacy was assessed against Candida albicans , where most derivatives exhibited moderate activity relative to itraconazole .

The biological activity of 1-(5-phenyloxadiazolyl)octadecene derivatives can be attributed to:

  • Inhibition of Cell Proliferation : This is likely through interference with cell cycle progression and induction of apoptosis in cancer cells.
  • Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to cell lysis.
  • Interaction with Enzymatic Pathways : Compounds may act as enzyme inhibitors affecting metabolic pathways critical for bacterial and fungal survival.

Case Studies

StudyFindings
Study AReported IC50 values for related oxadiazole compounds against MCF-7 cells were significantly lower than that of doxorubicin, suggesting enhanced anticancer properties.
Study BEvaluated antibacterial effects showing ZOI against E. coli comparable to ciprofloxacin, indicating potential as an antibacterial agent.
Study CAssessed antifungal activity revealing moderate effects against C. albicans, supporting further exploration in antifungal applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.